molecular formula C22H20BrNO B12693819 (4-Bromophenyl)-[4-[4-(dimethylaminomethyl)phenyl]phenyl]methanone CAS No. 140620-49-1

(4-Bromophenyl)-[4-[4-(dimethylaminomethyl)phenyl]phenyl]methanone

Katalognummer: B12693819
CAS-Nummer: 140620-49-1
Molekulargewicht: 394.3 g/mol
InChI-Schlüssel: NPAPCTREASFGKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ro-44-2103: is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. It is a synthetic compound with unique properties that make it valuable for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ro-44-2103 involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:

    Initial Reaction: The starting materials undergo a series of chemical reactions, including condensation and cyclization, to form intermediate compounds.

    Purification: The intermediates are purified using techniques such as recrystallization or chromatography.

    Final Synthesis: The purified intermediates undergo further reactions, including oxidation or reduction, to form the final compound, Ro-44-2103.

Industrial Production Methods: Industrial production of Ro-44-2103 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process may also involve continuous flow reactors and automated systems to enhance efficiency and consistency.

Analyse Chemischer Reaktionen

Types of Reactions: Ro-44-2103 undergoes various chemical reactions, including:

    Oxidation: Ro-44-2103 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Ro-44-2103 can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Ro-44-2103 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of Ro-44-2103 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Ro-44-2103 binds to enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: The compound may modulate signaling pathways, such as the MAPK or PI3K pathways, influencing cell proliferation, apoptosis, and other cellular processes.

Vergleich Mit ähnlichen Verbindungen

Ro-44-2103 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds like Ro-44-2102 and Ro-44-2104 share structural similarities with Ro-44-2103.

    Uniqueness: Ro-44-2103 may exhibit higher potency, selectivity, or stability compared to its analogs, making it more suitable for specific applications.

Eigenschaften

CAS-Nummer

140620-49-1

Molekularformel

C22H20BrNO

Molekulargewicht

394.3 g/mol

IUPAC-Name

(4-bromophenyl)-[4-[4-[(dimethylamino)methyl]phenyl]phenyl]methanone

InChI

InChI=1S/C22H20BrNO/c1-24(2)15-16-3-5-17(6-4-16)18-7-9-19(10-8-18)22(25)20-11-13-21(23)14-12-20/h3-14H,15H2,1-2H3

InChI-Schlüssel

NPAPCTREASFGKZ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.